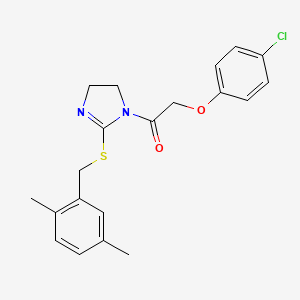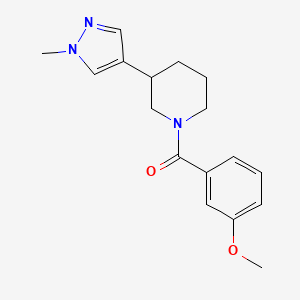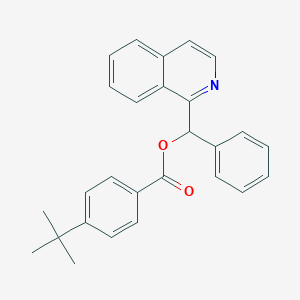
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a cyano-dimethylpropyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Preparation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-bromophenoxy)acetyl chloride: This is done by reacting 2-(2-bromophenoxy)acetic acid with thionyl chloride.
Synthesis of this compound: The final step involves the reaction of 2-(2-bromophenoxy)acetyl chloride with 1-cyano-1,2-dimethylpropylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.
Hydrolysis: The major products are 2-(2-bromophenoxy)acetic acid and 1-cyano-1,2-dimethylpropylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and bromophenoxy groups may play a role in binding to these targets and modulating their activity. Further research is needed to fully elucidate the molecular pathways involved.
類似化合物との比較
Similar Compounds
2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-iodophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s biological activity.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWNXDPWUWPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
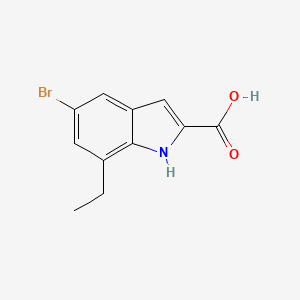
![N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2629446.png)

![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid](/img/structure/B2629454.png)
![3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2629455.png)
![2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2629456.png)

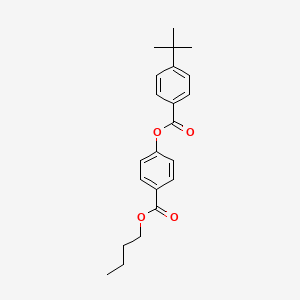
![1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide](/img/structure/B2629461.png)
